N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Physicochemical Properties Druglikeness Agrochemicals

Researchers seeking novel SAR activators face a gap: no published bioactivity data exists for this exact compound, making substitution risky. Procure the precise 5-chloroindole-1,2,3-thiadiazole hybrid to generate proprietary data. • Unique scaffold combining 5-chloroindole and 4-propyl-1,2,3-thiadiazole-5-carboxamide for unexplored chemical space. • Higher lipophilicity vs. tiadinil suggests potential phloem mobility improvement-validatable only with this exact structure. • Privileged moiety combination for melatonin (MT1/MT2) and cannabinoid (CB1/CB2) receptor screening. In stock with fast global delivery.

Molecular Formula C16H17ClN4OS
Molecular Weight 348.9 g/mol
Cat. No. B6140403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC16H17ClN4OS
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C16H17ClN4OS/c1-2-3-14-15(23-21-20-14)16(22)18-7-6-10-9-19-13-5-4-11(17)8-12(10)13/h4-5,8-9,19H,2-3,6-7H2,1H3,(H,18,22)
InChIKeyQWXNHCYDEOAMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 5-Chloroindole-Thiadiazole Carboxamide


N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound combining a 5-chloroindole moiety, an ethyl linker, and a 4-propyl-1,2,3-thiadiazole-5-carboxamide core. The 1,2,3-thiadiazole scaffold is recognized for its diverse biological activities, including roles as plant activators and potential Wnt pathway modulators . Despite this promising scaffold, a comprehensive literature search reveals no publicly available primary research papers or authoritative database entries that report quantitative bioactivity data for this exact compound.

Workflow
SAR / virtual screening hit follow-up requiring exact compound
Selection Logic
Unique 5-Cl-indole-thiadiazole scaffold; no bioactivity data for analogs
Use Context
Exploratory agrochemical & medicinal chemistry research

Procurement Risk: Why This Compound Cannot Be Substituted


The specific combination of a 5-chloroindole, an ethyl linker, and a 4-propyl-1,2,3-thiadiazole-5-carboxamide is not commonly found in the literature. The absence of published biological activity data for this compound means that the functional impact of these structural features cannot be reliably inferred from structurally similar but distinct molecules, such as the known plant activator tiadinil (which lacks the indole moiety) or simple indole derivatives . Therefore, generic substitution based solely on core scaffold similarity carries a high risk of unpredicted shifts in biological activity, rendering the procurement of the exact compound essential for any research based on its specific design or virtual screening hit.

Tiadinil (plant activator) lacks indole moiety; core scaffold similarity does not ensure comparable activity.
Closest commercial analog (CAS 1190273-44-9) missing 5-Cl and ethyl linker; these features are known pharmacophoric modulators.
Absence of published bioactivity data for this exact compound makes functional inference unreliable; substitution may lead to unpredicted activity shifts.

Quantitative Evidence for Compound Procurement


Lipophilicity vs. Tiadinil

Compared to the commercial plant activator tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), the target compound incorporates a larger, more lipophilic indole group and a propyl chain. This results in a higher calculated LogP and a greater molecular weight, which would be expected to significantly alter its membrane permeability and systemic movement in planta if used as a crop protection agent . Precise quantitative comparison of predicted LogP values (e.g., using XLogP3) shows a difference of approximately +0.8 log units relative to tiadinil.

Lipophilicity vs. Tiadinil
Class-level inference
Approx. +0.8 log units (predicted)
Higher predicted lipophilicity than tiadinil
In silico XLogP3; no experimental data
Physicochemical Properties Druglikeness Agrochemicals

Structural Comparison with Closest Commercial Analog

The most structurally similar compound with a commercial footprint is N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1190273-44-9). The target compound differs by the presence of a chlorine atom at the 5-position of the indole and an ethyl linker between the indole and the carboxamide nitrogen. The 5-chloro substitution is a critical pharmacophoric feature in many bioactive indoles, known to enhance binding affinity and metabolic stability in medicinal chemistry . The ethyl linker introduces additional rotational flexibility compared to the direct N-aryl attachment in CAS 1190273-44-9.

Structural Distinction
Data to verify
Target: 5-Cl-indole + C2H4 linker
Comparator: Unsubstituted indole (CAS 1190273-44-9)
Key pharmacophoric difference; non-interchangeable
5-Cl and ethyl spacer are critical for SAR integrity
No bioactivity data for exact compound
Chemical Synthesis Analytical Chemistry Hit-to-Lead

Polar Surface Area vs. Melatonin

Melatonin, the endogenous indole hormone, is a key comparator for any indole-based compound. The target compound has a higher molecular weight (348.9 g/mol) than melatonin (232.3 g/mol) and contains two additional hydrogen bond acceptors from the thiadiazole ring. The predicted topological polar surface area (tPSA) is approximately 83 Ų, compared to melatonin's 50.9 Ų, indicating a distinct pharmacophoric profile . This suggests that, unlike melatonin, this compound is unlikely to freely cross the blood-brain barrier via passive diffusion if intended for central nervous system targets.

Polar Surface Area vs. Melatonin
Class-level inference
~83 Ų vs 50.9 Ų (predicted)
Higher tPSA implies reduced passive CNS penetration
No experimental BBB permeability data
Medicinal Chemistry Receptor Binding Melatonergic System

Application Scenarios for This Compound


Agrochemical Discovery: Thiadiazole Plant Activators

Procurement is justified for agricultural research programs exploring novel systemic acquired resistance (SAR) activators. The compound's structural differences from the commercial standard tiadinil, particularly its increased lipophilicity from the indole and 4-propyl groups, may offer improved phloem mobility, a critical hypothesis requiring validation . The absence of direct biological data makes its acquisition a high-risk, high-reward research investment.

Medicinal Chemistry: Melatonergic/Cannabinoid Screening

The compound's distinct combination of a 5-chloroindole and a 1,2,3-thiadiazole carboxamide makes it a viable candidate for screening against melatonin (MT1/MT2) or cannabinoid (CB1/CB2) receptors, where such moieties are privileged. Procuring this exact structure allows researchers to generate novel quantitative data that can define its selectivity profile, filling a critical gap in the current literature .

Chemical Biology Probe: Wnt Pathway Characterization

Based on the class-level association of 1,2,3-thiadiazole-5-carboxamides with Wnt pathway inhibition and SERCA2 modulation , this specific compound can be procured for chemoproteomic target deconvolution studies. Its unique substitution pattern relative to previously published TDZ probes offers the potential to refine the understanding of structure-activity relationships at this novel target interface.

Application
Selection Property
Validation Focus
Agrochemical SAR Activator Research
Lipophilicity-enhanced thiadiazole scaffold
Validate phloem mobility & systemic movement
Melatonergic / Cannabinoid Receptor Screening
5-Chloroindole-thiadiazole pharmacophore
Generate receptor selectivity profile
Wnt Pathway Target Deconvolution
1,2,3-Thiadiazole-5-carboxamide core
Chemoproteomic SAR refinement & target mapping
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